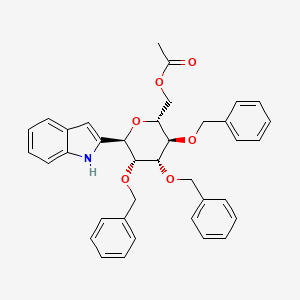
(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of a methoxy group at the 6th position and hydroxyl groups at the 3rd and 17th positions on the steroid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol typically involves multiple steps, starting from a suitable estradiol precursor. The key steps include:
Methoxylation: Introduction of the methoxy group at the 6th position. This can be achieved using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
Hydroxylation: Ensuring the hydroxyl groups are correctly positioned at the 3rd and 17th positions. This may involve selective oxidation and reduction reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other chromium-based oxidants.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes at the hydroxyl positions.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
(6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol has several applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Potential use in hormone replacement therapy, treatment of menopausal symptoms, and other estrogen-related conditions.
Industry: Utilized in the development of pharmaceuticals and other health-related products.
Mechanism of Action
The mechanism of action of (6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol involves binding to estrogen receptors (ERs) in target tissues. Upon binding, the compound can modulate the transcription of estrogen-responsive genes, leading to various physiological effects. The molecular targets include ER-alpha and ER-beta, which are involved in regulating reproductive and non-reproductive tissues.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The natural hormone from which (6beta,17beta)-6-Methoxyestra-1,3,5(10)-triene-3,17-diol is derived.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Mestranol: Another synthetic estrogen used in combination with progestins.
Uniqueness
This compound is unique due to the presence of the methoxy group at the 6th position, which can influence its binding affinity and activity at estrogen receptors. This structural modification may result in different pharmacokinetic and pharmacodynamic properties compared to other estrogens.
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(6R,8R,9S,13S,14S,17S)-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(20)9-15(12)17(22-2)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3/t13-,14-,16+,17-,18+,19+/m1/s1 |
InChI Key |
ZXHOGDYDNZUTSO-NHUKNTKWSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H](C4=C3C=CC(=C4)O)OC |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



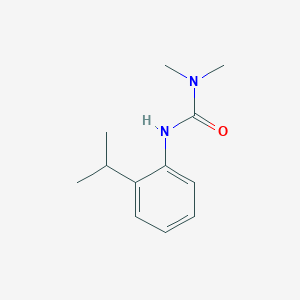

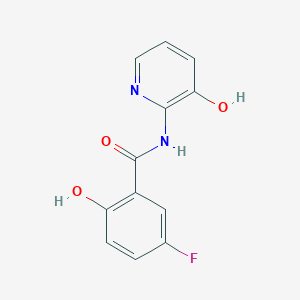
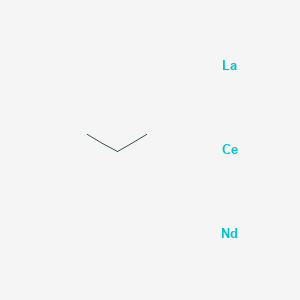
![(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B13416092.png)
![(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13416093.png)
amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)
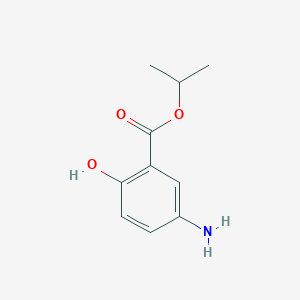
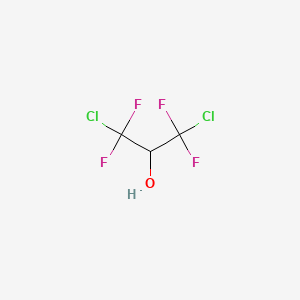
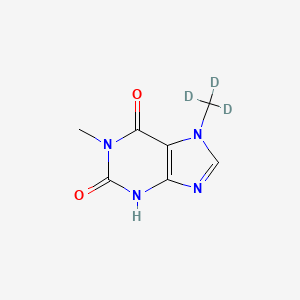

![4-[(2-fluorophenyl)diazenyl]-3-methyl-2H-1,2-oxazol-5-one](/img/structure/B13416132.png)
